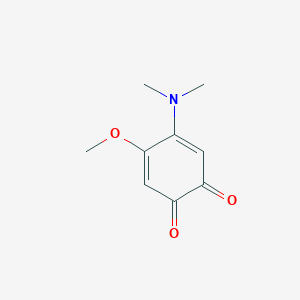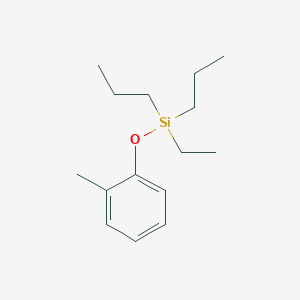
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) is an organogermanium compound characterized by the presence of a 3-methylbuta-1,2-diene backbone with two trimethylgermane groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) typically involves the reaction of 3-methylbuta-1,2-diene with trimethylgermane under specific conditions. One common method includes the use of a catalyst to facilitate the addition of trimethylgermane groups to the diene backbone. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The trimethylgermane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学研究应用
Chemistry
In chemistry, (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) is used as a precursor for the synthesis of more complex organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
Industry
In the industrial sector, (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) can be used in the production of advanced materials, such as semiconductors and polymers, due to its ability to introduce germanium into various matrices.
作用机制
The mechanism of action of (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) involves the interaction of its germanium centers with other molecules. The trimethylgermane groups can participate in coordination chemistry, forming complexes with transition metals and other elements. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.
相似化合物的比较
Similar Compounds
1,1-Dimethylallene: Similar in structure but lacks the germanium centers.
3-Methyl-1,2-butadiene: Shares the diene backbone but does not have the trimethylgermane groups.
3,3-Dimethylallene: Another related compound with a similar backbone but different substituents.
Uniqueness
The presence of trimethylgermane groups in (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) distinguishes it from other similar compounds. These germanium-containing groups impart unique chemical properties, such as enhanced reactivity and the ability to form stable complexes with metals, making it valuable for specific applications in materials science and catalysis.
属性
CAS 编号 |
61228-13-5 |
|---|---|
分子式 |
C11H24Ge2 |
分子量 |
301.6 g/mol |
InChI |
InChI=1S/C11H24Ge2/c1-10(2)9-11(12(3,4)5)13(6,7)8/h1-8H3 |
InChI 键 |
XSWHIVBKBJQLAH-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=C([Ge](C)(C)C)[Ge](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)

![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)






![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

